molecular formula C10H20N2O B11794189 (S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol

(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol

Cat. No.: B11794189
M. Wt: 184.28 g/mol
InChI Key: ONIVFDDYIKWBRU-JTQLQIEISA-N
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Description

(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol is a chiral compound with a complex structure that includes a cyclopropylmethyl group, an amino group, and a pyrrolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction.

    Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under suitable conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanol

InChI

InChI=1S/C10H20N2O/c13-6-5-12-4-3-10(8-12)11-7-9-1-2-9/h9-11,13H,1-8H2/t10-/m0/s1

InChI Key

ONIVFDDYIKWBRU-JTQLQIEISA-N

Isomeric SMILES

C1CN(C[C@H]1NCC2CC2)CCO

Canonical SMILES

C1CC1CNC2CCN(C2)CCO

Origin of Product

United States

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